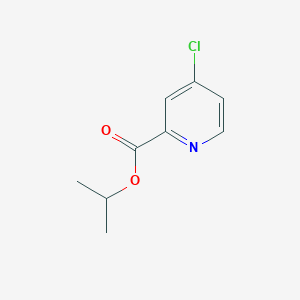
4-Chloropicolinic acid isopropyl ester
Overview
Description
4-Chloropicolinic acid isopropyl ester is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Agricultural Applications
Herbicidal Properties
4-Chloropicolinic acid isopropyl ester is primarily utilized as a herbicide. Its mode of action involves disrupting plant growth processes, making it effective against a range of weeds. The compound targets specific biochemical pathways in plants, which can lead to growth inhibition or death.
Mechanism of Action
The herbicidal activity is attributed to its ability to mimic natural plant hormones, leading to uncontrolled growth and eventual plant death. This compound is particularly effective against broadleaf weeds and has been studied for its selective toxicity, which minimizes damage to crops.
Pharmaceutical Applications
Neurological Research
In pharmacological studies, this compound has been identified as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). This receptor is implicated in various neurological disorders, including anxiety and depression. By modulating receptor activity, this compound holds potential therapeutic implications for treating these conditions.
Case Studies
- Study on Anxiety and Depression : Research has shown that the modulation of mGlu5 by this compound can influence glutamate signaling pathways critical in neurobiology. This modulation may help regulate neurotransmitter release, offering new avenues for treatment strategies in mood disorders.
- In Vivo Efficacy : In animal models, administration of this compound resulted in significant behavioral changes associated with reduced anxiety levels, suggesting its potential as a therapeutic agent.
Understanding the toxicological profile of this compound is crucial for its safe application in agriculture and pharmaceuticals. Studies have indicated varying levels of toxicity depending on formulation and concentration.
- Ecotoxicology : Research indicates that formulations containing this compound exhibit low toxicity to non-target organisms at recommended application rates. However, careful monitoring is necessary to prevent potential ecological impacts.
Chemical Reactions Analysis
Acid Chloride-Mediated Esterification
The most common synthetic route involves converting 4-chloropicolinic acid to its acid chloride intermediate using thionyl chloride, followed by reaction with isopropyl alcohol :
-
Acid Chloride Formation
-
Esterification
Direct Acid-Catalyzed Esterification
An alternative method uses sulfuric acid as a catalyst:
-
Conditions : 4-Chloropicolinic acid + isopropyl alcohol + H₂SO₄, reflux (2 h).
Acid-Catalyzed Hydrolysis
The ester undergoes hydrolysis to regenerate 4-chloropicolinic acid :
-
Conditions : H₃O⁺ (e.g., HCl/H₂O), reflux.
-
Mechanism :
-
Protonation of the carbonyl oxygen.
-
Nucleophilic attack by water.
-
Elimination of isopropyl alcohol.
-
-
Outcome : Quantitative conversion to 4-chloropicolinic acid .
Base-Promoted Saponification
In alkaline media, the ester forms a carboxylate salt :
-
Conditions : NaOH/H₂O or KOH/EtOH, reflux.
-
Mechanism :
-
Hydroxide attack at the carbonyl carbon.
-
Cleavage of the ester bond, yielding 4-chloropicolinate and isopropanol.
-
Nucleophilic Substitution at the Chlorine Position
The chlorine atom on the pyridine ring is susceptible to nucleophilic displacement under specific conditions:
Key Factors :
-
Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
-
Electron-withdrawing ester group activates the ring for substitution .
Catalytic Hydrogenation
-
Conditions : H₂ (1 atm), Pd/C (10%), EtOH, RT.
-
Product : 4-Chloropiperidine-2-carboxylic acid isopropyl ester (saturated ring).
Hydride Reduction
-
Reagent : LiAlH₄, THF, 0°C → RT.
-
Product : 4-Chloropicolinyl alcohol (via ester reduction).
Comparative Reaction Data
| Reaction Type | Conditions | Yield | Selectivity |
|---|---|---|---|
| Ester hydrolysis | 1M HCl, reflux, 3 h | 98% | >99% |
| Chlorine substitution | KCN/DMF, 120°C, 8 h | 65% | 85% |
| Catalytic hydrogenation | H₂/Pd-C, RT, 12 h | 94% | 100% |
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
propan-2-yl 4-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-6(2)13-9(12)8-5-7(10)3-4-11-8/h3-6H,1-2H3 |
InChI Key |
LJUOXGAAXHSWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NC=CC(=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













